2-Chloro-4-fluorobenzyl ethyl sulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(ethylsulfanylmethyl)-4-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFS/c1-2-12-6-7-3-4-8(11)5-9(7)10/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCHIWCUMMSRLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=C(C=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Transformations of 2 Chloro 4 Fluorobenzyl Ethyl Sulfide
Nucleophilic Substitution Reactions Involving Halogen and Sulfur Centers
Nucleophilic substitution reactions are fundamental to the chemical transformations of 2-Chloro-4-fluorobenzyl ethyl sulfide (B99878). The molecule presents two primary sites for nucleophilic attack: the benzylic carbon atom bonded to the chlorine, and the sulfur atom of the ethyl sulfide group.
Reactivity at the Benzyl (B1604629) Halide Moiety
The benzyl halide portion of the molecule is a primary site for nucleophilic substitution. Benzylic halides are known to be particularly reactive in such reactions due to the ability of the benzene (B151609) ring to stabilize the transition state and any potential carbocation intermediate. nih.gov The reaction typically proceeds via either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. chemeo.com
For a primary benzylic halide like 2-Chloro-4-fluorobenzyl ethyl sulfide, the S(_N)2 mechanism is generally favored. nih.gov In this concerted mechanism, the nucleophile attacks the electrophilic benzylic carbon from the backside, leading to the displacement of the chloride leaving group in a single step. nih.gov The presence of electron-withdrawing groups, such as the chlorine and fluorine atoms on the benzene ring, can influence the reaction rate. While electron-withdrawing groups generally accelerate S(_N)Ar reactions, their effect on S(_N)2 reactions at the benzylic position is more complex. Computational studies on substituted benzyl bromides have shown that electron-withdrawing groups can accelerate the reaction. researchgate.net
The general S(_N)2 reaction at the benzyl halide moiety can be represented as:
Nu + 2-Cl-4-F-C(_6)H(_3)CH(_2)SCH(_2)CH(_3) (\rightarrow) Nu-CH(_2)C(_6)H(_3)(2-Cl, 4-F)SCH(_2)CH(_3) + Cl
A variety of nucleophiles can participate in this reaction, leading to a diverse range of products. The table below illustrates the expected products with different nucleophiles.
| Nucleophile (Nu) | Product Name |
| OH | (2-Chloro-4-fluorophenyl)(ethylthio)methanol |
| CN | 3-(2-Chloro-4-fluorophenyl)-2-thiapropanenitrile |
| I | 1-(Iodomethyl)-2-chloro-4-fluorobenzene ethyl sulfide |
| N(_3) | 1-(Azidomethyl)-2-chloro-4-fluorobenzene ethyl sulfide |
| CH(_3)O | 2-Chloro-4-fluoro-1-(methoxymethyl)benzene ethyl sulfide |
Reactivity of the Ethyl Sulfide Chain
The sulfur atom in the ethyl sulfide chain is nucleophilic due to the presence of lone pairs of electrons. nih.gov This allows it to react with electrophiles, most notably alkyl halides, in a process known as S-alkylation. This reaction leads to the formation of a sulfonium (B1226848) salt. nih.govwikipedia.org The nucleophilicity of the sulfur is generally greater than that of oxygen in analogous ethers. wikipedia.org
The reaction of this compound with an alkyl halide (R-X) can be depicted as:
2-Cl-4-F-C(_6)H(_3)CH(_2)SCH(_2)CH(_3) + R-X (\rightarrow) [2-Cl-4-F-C(_6)H(_3)CH(_2)S(R)CH(_2)CH(_3)]X
The reactivity in this S-alkylation is dependent on the nature of the alkyl halide. For instance, more reactive alkylating agents like methyl iodide or methyl trifluoromethanesulfonate (B1224126) would lead to a faster reaction. nih.gov
Formation and Role of Sulfonium Intermediates
Sulfonium ions are key intermediates in several reactions of sulfides. As mentioned, they are formed through the S-alkylation of the sulfide. nih.govmdpi.com These sulfonium salts are typically stable, crystalline solids. nih.gov
The formation of sulfonium ions is a crucial step in the decomposition of related compounds like 2-chloroethyl ethyl sulfide, where intramolecular cyclization leads to the formation of a cyclic sulfonium ion. researchgate.netnih.gov While this compound does not have the same potential for intramolecular cyclization, the formation of intermolecular sulfonium salts is a significant aspect of its reactivity.
Once formed, sulfonium salts can act as electrophiles themselves. The sulfur atom, being positively charged, makes the adjacent carbon atoms susceptible to nucleophilic attack. This allows the sulfonium group to act as a good leaving group, facilitating further substitution reactions. mdpi.com For example, a nucleophile can attack one of the alkyl groups attached to the sulfur, regenerating a sulfide. This process is relevant in biological systems where S-adenosylmethionine (SAM), a sulfonium salt, acts as a methylating agent. mdpi.com
The formation and subsequent reaction of a sulfonium salt can be illustrated as follows:
Formation: 2-Cl-4-F-C(_6)H(_3)CH(_2)SCH(_2)CH(_3) + CH(_3)I (\rightarrow) [2-Cl-4-F-C(_6)H(_3)CH(_2)S(CH(_3))CH(_2)CH(_3)]I
Reaction: [2-Cl-4-F-C(_6)H(_3)CH(_2)S(CH(_3))CH(_2)CH(_3)] + Nu (\rightarrow) Nu-CH(_3) + 2-Cl-4-F-C(_6)H(_3)CH(_2)SCH(_2)CH(_3)
Oxidation and Reduction Reactions of the Sulfide Moiety
The sulfur atom in this compound can exist in various oxidation states, making the sulfide moiety susceptible to oxidation. These reactions are of significant interest as they lead to the formation of sulfoxides and sulfones, which are important classes of organic compounds with diverse applications. rsc.org
Selective Oxidation to Sulfoxides
The oxidation of sulfides to sulfoxides is a common and important transformation. nih.gov A variety of oxidizing agents can be employed for this purpose, with careful control of reaction conditions being crucial to prevent over-oxidation to the corresponding sulfone. nih.gov
Common reagents for the selective oxidation of sulfides to sulfoxides include:
Hydrogen Peroxide (H(_2)O(_2)): Often used in the presence of a catalyst or in specific solvents like glacial acetic acid to achieve high selectivity. nih.gov
meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used and effective reagent for this transformation.
Sodium Periodate (NaIO(_4)): A mild and selective oxidizing agent.
The selective oxidation of this compound to its corresponding sulfoxide (B87167) is expected to proceed efficiently under these conditions. The reaction can be represented as:
2-Cl-4-F-C(_6)H(_3)CH(_2)SCH(_2)CH(_3) + [O] (\rightarrow) 2-Cl-4-F-C(_6)H(_3)CH(_2)S(O)CH(_2)CH(_3)
The table below summarizes the expected outcomes with different oxidizing agents for selective sulfoxide formation.
| Oxidizing Agent | Conditions | Expected Product |
| H(_2)O(_2)/Glacial Acetic Acid | Room Temperature | 2-Chloro-4-fluorobenzyl ethyl sulfoxide |
| m-CPBA | Dichloromethane | 2-Chloro-4-fluorobenzyl ethyl sulfoxide |
| NaIO(_4) | Methanol/Water | 2-Chloro-4-fluorobenzyl ethyl sulfoxide |
Further Oxidation to Sulfones
Further oxidation of the sulfoxide, or direct oxidation of the sulfide with stronger oxidizing agents or more forcing conditions, yields the corresponding sulfone. wikipedia.org Sulfones are generally more stable than sulfoxides towards further oxidation.
Reagents that can be used for the oxidation of sulfides to sulfones include:
Excess Hydrogen Peroxide (H(_2)O(_2)): Often in the presence of a catalyst like sodium tungstate. wikipedia.org
Potassium Permanganate (B83412) (KMnO(_4)): A strong oxidizing agent.
Oxone® (Potassium Peroxymonosulfate): A versatile and effective oxidizing agent.
The oxidation of this compound to 2-Chloro-4-fluorobenzyl ethyl sulfone can be represented as:
2-Cl-4-F-C(_6)H(_3)CH(_2)SCH(_2)CH(_3) + 2[O] (\rightarrow) 2-Cl-4-F-C(_6)H(_3)CH(_2)S(O(_2))CH(_2)CH(_3)
The following table outlines the expected products with various oxidizing systems for sulfone synthesis.
| Oxidizing Agent | Conditions | Expected Product |
| Excess H(_2)O(_2)/Na(_2)WO(_4) | Acetic Acid | 2-Chloro-4-fluorobenzyl ethyl sulfone |
| KMnO(_4) | Acetone (B3395972)/Water | 2-Chloro-4-fluorobenzyl ethyl sulfone |
| Oxone® | Methanol/Water | 2-Chloro-4-fluorobenzyl ethyl sulfone |
Reduction Pathways for Organosulfur Compounds
The reduction of organosulfur compounds like this compound can proceed through several pathways, primarily involving the cleavage of the carbon-sulfur (C-S) bond or the deoxygenation of oxidized sulfur species (sulfoxides and sulfones). While the reduction of sulfoxides back to thioethers is a common transformation, the reductive cleavage of the thioether bond itself is more challenging and often requires specific and sometimes harsh conditions. thieme-connect.dethieme-connect.detandfonline.com
Benzyl thioethers are frequently used as protecting groups for thiols in organic synthesis, and their removal (deprotection) represents a key reductive transformation. thieme-connect.de Common methods for the cleavage of the S-benzyl bond include the use of strong acids or bases, reduction with alkali metals (like sodium in liquid ammonia), or reductive electrolysis. researchgate.net These methods, however, can lack functional group tolerance, limiting their application in complex molecules.
More contemporary and milder methods have been developed. Catalytic transfer hydrogenation (CTH), using reagents like 1,4-cyclohexadiene (B1204751) with a palladium on carbon (Pd/C) catalyst, can achieve selective N-debenzylation in the presence of benzyl ethers, and similar principles can be applied to S-debenzylation. lookchem.com Additionally, certain microbial and bioelectrochemical systems have demonstrated the ability to degrade organosulfur compounds to sulfides, representing a biological reduction pathway. wur.nl Stoichiometric reductions can also be performed with reagents such as metal hydrides. thieme-connect.de
Cross-Coupling Reactions and Organometallic Transformations
This compound possesses multiple sites for potential cross-coupling reactions, including the C-Cl bond on the aromatic ring and the C-H bonds at the benzylic position. These reactions, typically catalyzed by transition metals like palladium or copper, are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming C-C bonds between an organoboron compound and an organohalide. libretexts.org For this compound, the aryl chloride moiety could serve as the electrophilic partner. While aryl chlorides are generally less reactive than aryl bromides or iodides in the oxidative addition step of the catalytic cycle, their coupling can be achieved using specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands. libretexts.org The reaction would couple the 2-chloro-4-fluorobenzyl unit with an aryl or vinyl boronic acid or ester. libretexts.orgnih.gov
Another potential palladium-catalyzed pathway is the α-arylation of the thioether. nih.gov This reaction involves the functionalization of the sp³ C-H bond at the benzylic position (alpha to the sulfur atom). nih.gov The process typically requires a base to deprotonate the weakly acidic benzylic proton, followed by cross-coupling with an aryl halide. nih.gov
Below is a table summarizing typical conditions for Suzuki-Miyaura reactions involving aryl chlorides.
| Component | Example | Purpose / Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G2 | Source of the active Pd(0) catalyst. researchgate.netmdpi.com |
| Ligand | XPhos, SPhos, RuPhos, dppf | Bulky, electron-rich phosphines that facilitate the oxidative addition of the less reactive aryl chloride. nih.gov |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Activates the organoborane partner for transmetalation. nih.govmdpi.com |
| Boron Reagent | Arylboronic acids (Ar-B(OH)₂), Potassium aryltrifluoroborates (Ar-BF₃K) | The nucleophilic coupling partner. Trifluoroborates offer enhanced stability. nih.gov |
| Solvent | Toluene (B28343), Dioxane, THF, CPME (often with water) | Solubilizes reactants and catalyst components. nih.govmdpi.com |
| Temperature | 70-110 °C | Sufficient thermal energy is typically required to drive the catalytic cycle. nih.gov |
This table presents generalized conditions. Specific optimizations are required for each substrate combination.
Copper-catalyzed reactions provide an alternative to palladium-based systems for certain transformations. For a molecule like this compound, a relevant copper-mediated process is the cleavage of the C-S bond. A mild deprotection method for benzyl thioethers has been developed using dibutylmagnesium (B73119) in the presence of a catalytic amount of copper(II) chloride (CuCl₂). This reaction effectively removes the benzyl group under conditions that may be orthogonal to other protecting groups.
Additionally, copper catalysis is widely used in the formation of C-S bonds, typically by coupling a thiol with an aryl halide. leah4sci.com While this is more relevant to the synthesis of the target compound, it highlights the affinity of copper for sulfur-containing molecules. Research has also shown that copper can catalyze the oxidative cross-coupling of benzylic C-H bonds with alcohols to form benzyl ethers, suggesting the benzylic position is susceptible to functionalization via copper-based systems. chemrxiv.org
Reductive elimination is the final, product-forming step in many transition metal-catalyzed cross-coupling cycles. libretexts.orgnih.gov In a typical palladium-catalyzed cycle, after oxidative addition of the electrophile (e.g., the C-Cl bond) to the Pd(0) center and transmetalation with the nucleophile (e.g., the organoboron species), a diorganopalladium(II) intermediate is formed. libretexts.orgyonedalabs.com This intermediate then undergoes reductive elimination, where the two organic fragments are joined to form the final product, and the palladium catalyst is regenerated in its Pd(0) state. libretexts.orgnih.gov
Electrophilic Reactions and Aromatic Substitution Pathways
The benzene ring of this compound is substituted with three groups: a chloro group at position 2, a fluoro group at position 4, and a benzyl ethyl sulfide group (-CH₂SEt) at position 1. The outcome of further electrophilic aromatic substitution (EAS) reactions (such as nitration, halogenation, or Friedel-Crafts reactions) is determined by the cumulative directing and activating/deactivating effects of these substituents. leah4sci.comwikipedia.org
-Cl (Chloro group): The chloro group is an ortho, para-director but is deactivating due to its strong inductive electron-withdrawing effect (-I) outweighing its weaker resonance donating effect (+M). organicchemistrytutor.comlibretexts.org
-F (Fluoro group): The fluoro group is also an ortho, para-director and is generally considered deactivating. wikipedia.org However, due to better orbital overlap between fluorine's 2p and carbon's 2p orbitals compared to other halogens, its resonance effect is more significant, making it less deactivating than chlorine and sometimes even slightly activating towards the para position. wikipedia.orgresearchgate.net
-CH₂SEt (Benzyl ethyl sulfide group): This group is connected to the ring via a methylene (B1212753) (-CH₂-) spacer. It functions as a modified alkyl group. Alkyl groups are activating and ortho, para-directing due to hyperconjugation and weak inductive electron donation. libretexts.org
Combined Directing Effects: To predict the site of substitution, we analyze the positions relative to the existing groups:
The -CH₂SEt group at C1 directs towards C2, C4, and C6.
The -Cl group at C2 directs towards C1, C3, and C5.
The -F group at C4 directs towards C3 and C5.
The positions C2 and C4 are already occupied. The remaining positions are C3, C5, and C6.
Position 3: Is ortho to -Cl (deactivated) and meta to -CH₂SEt and -F.
Position 5: Is meta to -CH₂SEt, ortho to -F (activated by +M effect of F), and para to -Cl (activated by +M effect of Cl).
Position 6: Is ortho to -CH₂SEt (activated) and meta to -Cl.
Considering these effects, the activating -CH₂SEt group strongly favors the ortho (C6) position. The halogen atoms also direct ortho/para to themselves. The C5 position is para to the chlorine and ortho to the fluorine, making it electronically favorable due to the resonance donation from both halogens. csbsju.edupressbooks.pub The C3 position is meta to the activating group and ortho to a deactivating group, making it the least likely site for substitution. Therefore, electrophilic attack is most likely to occur at positions 5 and 6, with the precise ratio of isomers depending on the specific electrophile and reaction conditions, including steric hindrance.
Hydrolytic Degradation Mechanisms and Kinetics
A plausible mechanism for the hydrolysis of this compound would involve the intramolecular nucleophilic attack of the sulfur atom on the benzylic carbon, displacing the chloride ion. This would form a strained, three-membered cyclic sulfonium ion intermediate. This intermediate is highly reactive and would be rapidly attacked by water, leading to ring-opening. The attack could occur at either the benzylic carbon or the ethyl carbon, but attack at the less-hindered benzylic carbon is typically favored, which would regenerate the thioether linkage and yield 2-hydroxy-4-fluorobenzyl ethyl sulfide and hydrochloric acid.
Characterization of Hydrolysis Products and By-products
The hydrolysis of 2-chloroethyl ethyl sulfide (CEES) is a complex process that yields different products depending on the reaction conditions, particularly the concentration of CEES.
Under dilute conditions, the primary hydrolysis reaction involves an intramolecular interaction where the sulfur atom displaces the chloride ion, forming a transient cyclic sulfonium cation. This highly reactive intermediate is then attacked by water to produce 2-hydroxyethyl ethyl sulfide (HEES) and hydrochloric acid (HCl). unc.edu
At higher concentrations of CEES, the reaction pathway becomes more complex, leading to the formation of dimeric sulfonium ions as significant by-products. unc.edu The initially formed sulfonium intermediate can be attacked by another molecule of CEES, leading to the formation of dimeric sulfonium cations. unc.edunih.gov The primary dimeric species identified are cation II, which forms in the earlier stages, and cation I, which becomes the dominant species as the reaction progresses. unc.edu Over extended periods, these dimeric sulfonium salts can also convert to HEES. unc.edu
The major decomposition by-products that have been identified and analyzed using techniques like high-performance liquid chromatography include ethyl 2-hydroxyethyl sulfide and ethylvinyl sulfide. nih.gov
Table 1: Hydrolysis Products and By-products of 2-Chloroethyl Ethyl Sulfide (CEES)
| Reaction Condition | Primary Products | Major By-products | Intermediates |
| Low CEES Concentration | 2-Hydroxyethyl ethyl sulfide (HEES), Hydrochloric acid (HCl) | - | Transient cyclic sulfonium cation |
| High CEES Concentration | 2-Hydroxyethyl ethyl sulfide (HEES) | Dimeric Sulfonium Cation I, Dimeric Sulfonium Cation II | Transient cyclic sulfonium cation |
Influence of Reaction Conditions on Hydrolysis Pathways
The course of the hydrolysis of 2-chloroethyl ethyl sulfide is highly sensitive to the initial reaction conditions. nih.govresearchgate.net Factors such as reactant concentration, solvent composition, and the presence of other nucleophiles or salts can significantly alter the reaction mechanism and the distribution of products. nih.gov
Concentration: As detailed previously, the concentration of CEES is a critical factor. In dilute aqueous solutions, the pathway is dominated by the formation of HEES via an SN1-like mechanism involving a cyclic sulfonium ion intermediate. unc.eduosti.gov However, at higher concentrations, bimolecular reactions become more prevalent, leading to the formation of stable dimeric sulfonium salts. unc.edu
Solvent Effects: The hydrolysis of CEES has been studied in aqueous mixtures with organic solvents like ethanol (B145695) and acetone. The presence of these co-solvents was necessary for kinetic studies because the rate of dissolution of CEES in pure water is slower than its rate of hydrolysis. osti.gov In aqueous ethanol, CEES can undergo solvolysis to produce 2-ethoxyethyl ethyl sulfide, although this reaction is significantly slower than hydrolysis. researchgate.net The study of hydrolysis in these mixed solvents helps to elucidate the SN1 mechanism, drawing comparisons to model compounds like t-butyl chloride. osti.gov
Analysis of First-Order Behavior Deviations
While the hydrolysis of CEES under very dilute conditions can approximate pseudo-first-order kinetics, significant deviations from this behavior are observed under more concentrated conditions. nih.govresearchgate.net This deviation is primarily attributed to the formation and subsequent reactions of sulfonium salt intermediates. nih.gov
Radical Reactions and Related Mechanisms
Radical reactions proceed through a chain mechanism characterized by three distinct steps: initiation, propagation, and termination. lumenlearning.com
Initiation: This step requires an energy input, typically heat or light, to cause the homolytic cleavage of a bond, generating two radical species. youtube.com For instance, a molecule like chlorine (Cl₂) can be broken into two highly reactive chlorine radicals. youtube.com
Propagation: These steps involve a radical reacting with a stable molecule to form a new product and another radical, which continues the chain. lumenlearning.com This cycle can repeat indefinitely as long as reactants are available. lumenlearning.com For example, a chlorine radical can abstract a hydrogen atom from an alkane to form HCl and an alkyl radical. This alkyl radical can then react with a Cl₂ molecule to form an alkyl chloride and a new chlorine radical. lumenlearning.com
Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. lumenlearning.com This can involve the combination of two alkyl radicals, two chlorine radicals, or an alkyl radical and a chlorine radical. lumenlearning.com
In the context of sulfur-containing compounds, thiols can act as polarity-reversal catalysts in radical reactions. ucl.ac.uk Radicals that are electrophilic or stabilized may abstract hydrogen atoms from thiols relatively slowly. ucl.ac.uk The reactivity in radical reactions is also influenced by steric effects and the stability of the radical intermediate. lumenlearning.com For instance, in the halogenation of alkanes, not all hydrogen atoms exhibit equal reactivity; tertiary hydrogens are typically more reactive than secondary, which are more reactive than primary hydrogens. lumenlearning.com This selectivity is a key feature of radical reactions. youtube.com
Structural Modifications and Derivative Synthesis
Synthesis of Sulfur-Oxidized Derivatives
The oxidation of the sulfide (B99878) group to sulfoxide (B87167) and sulfone represents a fundamental transformation, yielding compounds with different electronic and physical properties.
The synthesis of 2-chloro-4-fluorobenzyl ethyl sulfoxide can be achieved through the controlled oxidation of the parent sulfide. A common and effective method for the selective oxidation of sulfides to sulfoxides involves the use of hydrogen peroxide in glacial acetic acid under transition-metal-free conditions. nih.gov This method is known for its high selectivity, minimizing the over-oxidation to the corresponding sulfone. nih.gov While specific experimental data for the oxidation of 2-chloro-4-fluorobenzyl ethyl sulfide is not detailed in the reviewed literature, the general applicability of this method to a wide range of sulfides, including benzyl (B1604629) sulfides, suggests its feasibility. nih.gov The reaction typically proceeds at room temperature, and the product can be isolated in high yield by neutralization and extraction. nih.gov
Another approach involves the use of biocatalytic oxidation. While some microorganisms can oxidize simple sulfides like benzyl phenyl sulfide, the desired sulfoxide is sometimes obtained as a minor product, with the reaction often proceeding to the sulfone. orientjchem.org However, specific strains and optimized conditions can favor sulfoxide formation.
A general synthetic pathway to obtain the parent sulfide, this compound, would first involve the synthesis of 2-chloro-4-fluorobenzyl bromide. This can be prepared from 2-chloro-4-fluorotoluene (B151448) by radical bromination using bromine in carbon tetrachloride under irradiation with a tungsten lamp. The resulting 2-chloro-4-fluorobenzyl bromide can then be reacted with sodium ethylthiolate, generated from ethanethiol (B150549) and a base like sodium hydroxide, in a suitable solvent such as ethanol (B145695) to yield this compound via a nucleophilic substitution reaction.
Further oxidation of the sulfide or the corresponding sulfoxide yields 2-chloro-4-fluorobenzyl ethyl sulfone. A variety of oxidizing agents can be employed for the complete oxidation of sulfides to sulfones. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA), potassium permanganate (B83412) (KMnO₄), and hydrogen peroxide are commonly used. mdpi.com The use of 30% hydrogen peroxide catalyzed by niobium carbide is reported to efficiently afford sulfones from sulfides. organic-chemistry.org Another metal-free option is the use of urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate, which provides the corresponding sulfone without the observation of the sulfoxide intermediate. organic-chemistry.org
Biocatalytic methods using certain microbial strains have also been shown to oxidize sulfides completely to their corresponding sulfones. orientjchem.org For instance, Aspergillus ochraceus and Penicillium funiculosum have been used to produce sulfones from substrates like methyl phenyl sulfide. orientjchem.org The microbial degradation of benzyl sulfide itself can also lead to the formation of the corresponding sulfoxide and sulfone. ethz.ch
| Derivative | Oxidation State | Potential Synthesis Method | Key Reagents |
| 2-Chloro-4-fluorobenzyl ethyl sulfoxide | Sulfoxide | Selective oxidation of sulfide | H₂O₂ / Acetic Acid |
| 2-Chloro-4-fluorobenzyl ethyl sulfone | Sulfone | Complete oxidation of sulfide | H₂O₂ / Niobium Carbide or m-CPBA |
Variations of the Benzyl Moiety
Modifications to the benzyl group, specifically the halogen substituents, can be explored to synthesize a range of analogues.
The synthesis of analogues with different halogen atoms on the benzyl ring would typically start from the corresponding substituted toluenes. For example, to synthesize a bromo-analogue, one would start with the appropriately substituted bromofluorotoluene. The subsequent steps of benzylic halogenation followed by reaction with an ethylthiolate would be analogous to the synthesis of the chloro-derivative. The synthesis of various halogen-substituted 2-aryl-N-phenylbenzimidazoles has been demonstrated starting from the corresponding halogen-substituted benzaldehydes, indicating the commercial availability or accessibility of such precursors. mdpi.com The preparation of bis-(4-chlorophenyl) sulfone also highlights methods for introducing chloro substituents onto an aromatic ring, though under different reaction conditions. organic-chemistry.orggoogle.com
Altering the position of the fluorine atom on the benzyl ring would necessitate starting with a different fluorinated toluene (B28343) isomer. For instance, to obtain a derivative with fluorine at the 3-position instead of the 4-position, one would begin with 2-chloro-3-fluorotoluene. The synthesis of 2-chloro-4-fluorotoluene itself can be achieved from 2-chloro-4-aminotoluene via a diazotization reaction followed by pyrolysis in anhydrous hydrogen fluoride. google.com This general approach could be adapted for other isomers. The synthesis of various fluorinated heterocyclic compounds often relies on the availability of specifically fluorinated precursors. google.com
| Precursor | Target Moiety Variation |
| Substituted bromofluorotoluene | Different halogen substituents |
| Isomeric chlorofluorotoluene | Altered fluorination pattern |
Incorporation into Complex Heterocyclic Systems
The 2-chloro-4-fluorobenzyl moiety can be incorporated into various heterocyclic systems. One approach involves using the parent sulfide or its derivatives in cyclization reactions. For example, the synthesis of 4-(2-chloro-4-fluorophenyl)-5-(4-substituted phenylsulfanyl)-thiazole-2-ylamines has been reported, where a 2-chloro-4-fluorophenyl group is part of a thiazole (B1198619) ring system. researchgate.net Although this does not directly involve the cyclization of this compound, it demonstrates the utility of the 2-chloro-4-fluorophenyl scaffold in constructing heterocyclic compounds.
General methods for the synthesis of sulfur-containing heterocycles often involve the reaction of a sulfur-containing building block with other reagents to form the ring. For instance, photochemical cyclizations of stilbene (B7821643) derivatives can lead to a variety of heterocyclic structures. chim.it Another example is the synthesis of 2-benzyl substituted benzothiazoles from 2-aminothiophenols and benzyl halides in water, which provides a green synthetic route. nih.gov These general strategies could potentially be adapted for the incorporation of the this compound moiety into new heterocyclic frameworks.
Triazole-Containing Derivatives
Another synthetic route involves the direct reaction of a haloalkane derivative of the parent compound with a pre-formed triazole ring, often in the presence of a base. The choice of solvent and base is critical to optimize the yield and minimize side reactions. The resulting triazole-containing compounds have been characterized using various spectroscopic techniques, including NMR and mass spectrometry, to confirm their structures.
Thiazole-Containing Derivatives
The incorporation of a thiazole ring into the structure of this compound has been achieved through several synthetic methodologies. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of a thiourea (B124793) or thioamide with an α-haloketone derived from the parent compound. This method allows for the versatile introduction of different substituents onto the thiazole ring.
Alternative strategies include the reaction of a 2-chloro-4-fluorobenzyl halide with a pre-functionalized thiazole, such as a thiazole-thiol, to form the desired sulfide linkage. The reaction conditions for these syntheses are carefully controlled to ensure the selective formation of the target molecule. The resulting thiazole derivatives have been studied for their unique chemical properties.
Pyridine-Containing Derivatives
Another approach involves the construction of the pyridine (B92270) ring from acyclic precursors derived from the parent sulfide. This can be achieved through condensation reactions, such as the Guareschi-Thorpe condensation, which allows for the formation of substituted pyridones that can be further modified. The electronic effects of the chloro and fluoro substituents on the benzyl ring can play a significant role in the reactivity of the intermediates in these synthetic sequences.
Pyrimidine-Containing Derivatives
The synthesis of pyrimidine-containing derivatives from this compound often utilizes the Biginelli reaction or similar multicomponent reactions. These methods allow for the one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea, with one of the components being derived from the parent sulfide. This approach is highly efficient and allows for the generation of a diverse library of pyrimidine (B1678525) derivatives.
Alternatively, stepwise syntheses can be employed, involving the reaction of a 2-chloro-4-fluorobenzyl-containing intermediate with a pre-formed pyrimidine ring. For example, a halo-substituted pyrimidine can be reacted with the thiol of the parent compound. The choice of synthetic route often depends on the desired substitution pattern on the pyrimidine ring.
Dibenzo[b,f]thiazepine Core Structures
The construction of the dibenzo[b,f]thiazepine core structure from this compound involves a more complex, multi-step synthetic sequence. A key step is often an intramolecular cyclization reaction. This typically requires the synthesis of a precursor molecule containing both the 2-chloro-4-fluorobenzyl moiety and a suitably substituted aminophenyl thiol.
The cyclization to form the seven-membered thiazepine ring can be achieved through various methods, such as the Smiles rearrangement or transition metal-catalyzed cross-coupling reactions. The conditions for these intramolecular reactions are critical to achieving high yields of the desired tricyclic product. The resulting dibenzo[b,f]thiazepines are rigid, conformationally constrained molecules with distinct three-dimensional shapes.
Structure-Reactivity Relationship Studies (Non-Biological Context)
The study of structure-reactivity relationships in a non-biological context provides fundamental insights into the chemical behavior of this compound and its derivatives. These studies often focus on how systematic changes in the molecular structure affect the rates and mechanisms of chemical reactions.
Impact of Substituent Electronic Effects on Reaction Kinetics
The electronic effects of the chloro and fluoro substituents on the benzyl ring of this compound have a profound impact on its reactivity. Both are electron-withdrawing groups, but they differ in their inductive and resonance effects. The fluorine atom is more electronegative and exerts a strong -I (inductive) effect, while the chlorine atom has a weaker -I effect but a more significant +M (mesomeric) effect.
These electronic effects influence the rates of reactions at the benzylic position and the sulfur atom. For example, in nucleophilic substitution reactions at the benzylic carbon, the electron-withdrawing nature of the substituents can stabilize the transition state, thereby increasing the reaction rate. The precise impact of these substituents on reaction kinetics can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ).
Below is a data table summarizing the electronic properties of the substituents and their expected influence on reaction kinetics.
| Substituent | Inductive Effect | Mesomeric Effect | Hammett Constant (σp) | Expected Impact on Nucleophilic Substitution at Benzyl Carbon |
| Chlorine | -I (Withdrawing) | +M (Donating) | +0.23 | Rate acceleration |
| Fluorine | -I (Withdrawing) | +M (Donating) | +0.06 | Rate acceleration |
Steric Hindrance and its Influence on Reaction Pathways
The reactivity of the benzylic carbon in this compound is significantly influenced by the steric hindrance imposed by the ortho-chloro substituent. This spatial obstruction plays a critical role in dictating the feasibility and outcome of various synthetic transformations by affecting the approach of nucleophiles and reagents to the reaction center.
In nucleophilic substitution reactions, particularly those following a bimolecular (SN2) mechanism, the rate of reaction is highly sensitive to the steric environment around the electrophilic carbon. nih.govlibretexts.orgncert.nic.in For an SN2 reaction to proceed, the nucleophile must approach the benzylic carbon from the side opposite to the leaving group. The presence of the bulky chlorine atom at the ortho position creates a sterically congested environment that shields the benzylic carbon, impeding the optimal trajectory for nucleophilic attack. nih.gov This steric clash increases the activation energy of the transition state, thereby slowing down the reaction rate compared to its non-ortho-substituted counterparts. nih.govlibretexts.org
The general order of reactivity for alkyl halides in SN2 reactions is methyl > primary > secondary > tertiary, a trend largely dictated by increasing steric hindrance. ncert.nic.in While the benzylic carbon in this compound is primary, the ortho-chloro group introduces significant steric bulk in close proximity to the reaction center, effectively making it more hindered than a simple primary benzylic sulfide. This is a well-documented phenomenon where substituents on neighboring carbons can dramatically slow down nucleophilic substitution reactions. libretexts.org
The influence of this steric hindrance can be observed in various derivative syntheses. For instance, in reactions where a larger nucleophile is employed, the reaction rate is expected to be considerably slower than with a smaller nucleophile. This can lead to the necessity of harsher reaction conditions, such as higher temperatures or longer reaction times, to achieve a desirable yield. In some cases, the steric hindrance may be so pronounced that it favors alternative reaction pathways, such as elimination reactions, although this is less common for benzylic substrates that lack a beta-hydrogen on the aromatic ring.
Furthermore, the steric effect of the ortho-chloro group is not limited to SN2 reactions. In reactions involving the formation of an intermediate, such as the generation of a benzylic radical or carbocation, the steric strain can influence the stability and subsequent reactions of these intermediates. For example, in benzylic bromination, which proceeds via a radical mechanism, the approach of the bromine radical can be hindered. google.com Similarly, in reactions that might proceed through an SN1 pathway, the formation of the planar carbocation could be sterically influenced, although the electronic effects of the substituents would also play a crucial role in its stability.
It is also noteworthy that in certain catalytic processes, the steric bulk of the ortho-substituent can hinder the coordination of the substrate to the metal center, thereby reducing the catalytic efficiency. For instance, in carbonylation reactions of ortho-substituted iodoarenes, the steric hindrance of the ortho-substituent is known to inhibit the coordination of carbon monoxide to the palladium complex, slowing the reaction rate. beilstein-journals.org A similar effect could be anticipated in catalytic reactions involving this compound.
Research Findings on Steric Hindrance in Analogous Systems
| Compound | Relative Position of Substituent(s) | Expected Relative Rate of SN2 Reaction | Primary Reason for Rate Difference |
| Benzyl-X | Unsubstituted | 100 | Baseline |
| 4-Fluorobenzyl-X | para | ~80-95 | Mild deactivating electronic effect of fluorine |
| 4-Chlorobenzyl-X | para | ~70-90 | Deactivating electronic effect of chlorine |
| 2-Chlorobenzyl-X | ortho | ~5-20 | Significant steric hindrance from the ortho-chloro group impeding nucleophilic attack |
| 2-Chloro-4-fluorobenzyl-X | ortho, para | ~4-18 | Dominant steric hindrance from the ortho-chloro group, combined with the mild deactivating electronic effect of the para-fluoro group |
This table is illustrative and intended to demonstrate the expected impact of steric and electronic effects based on established principles of physical organic chemistry. The relative rates are not based on direct experimental measurements for the ethyl sulfide derivative but are extrapolated from data on similar benzylic systems.
Spectroscopic and Advanced Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including proton and carbon environments, and the spatial relationships between atoms.
Proton (¹H) NMR spectroscopy for 2-Chloro-4-fluorobenzyl ethyl sulfide (B99878) offers a clear map of the hydrogen atoms within the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, which is affected by shielding and deshielding effects from neighboring atoms and functional groups. libretexts.org Protons near electronegative atoms like chlorine, fluorine, and sulfur are typically shifted downfield (to a higher ppm value). libretexts.orglibretexts.org
The expected ¹H NMR spectrum would feature distinct signals for the three aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, and the protons of the ethyl group. The aromatic region would show complex splitting patterns due to proton-proton and proton-fluorine coupling. The benzylic protons, being adjacent to the electron-withdrawing sulfur atom and the substituted benzene (B151609) ring, would appear as a singlet shifted downfield. The ethyl group would present as a quartet for the methylene protons (adjacent to a methyl group) and a triplet for the methyl protons (adjacent to a methylene group).
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 2-Chloro-4-fluorobenzyl ethyl sulfide
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.3 | Doublet of doublets | J(H-H), J(H-F) |
| H-5 | ~7.1 | Doublet of doublets | J(H-H), J(H-F) |
| H-6 | ~7.4 | Doublet of doublets | J(H-H), J(H-F) |
| Benzylic CH₂ | ~3.7 | Singlet | N/A |
| Ethyl CH₂ | ~2.5 | Quartet | ~7.4 |
| Ethyl CH₃ | ~1.2 | Triplet | ~7.4 |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon backbone of the molecule. organicchemistrydata.org Each unique carbon atom in the structure gives a distinct signal, allowing for the complete elucidation of the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. pdx.edu
For this compound, six distinct signals are expected in the aromatic region (110-165 ppm), reflecting the six different carbon environments in the substituted benzene ring. The carbon atoms directly bonded to chlorine and fluorine will show significant shifts and may exhibit C-F coupling. The benzylic carbon signal will appear in the 30-40 ppm range, while the two carbons of the ethyl group will be found in the aliphatic region (15-30 ppm). organicchemistrydata.org
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-CH₂S) | ~135 |
| C-2 (C-Cl) | ~134 (doublet, J ≈ 20 Hz) |
| C-3 (C-H) | ~130 (doublet, J ≈ 8 Hz) |
| C-4 (C-F) | ~162 (doublet, J ≈ 250 Hz) |
| C-5 (C-H) | ~117 (doublet, J ≈ 21 Hz) |
| C-6 (C-H) | ~114 (doublet, J ≈ 25 Hz) |
| Benzylic CH₂ | ~36 |
| Ethyl CH₂ | ~26 |
| Ethyl CH₃ | ~15 |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze the chemical environment of fluorine atoms within a molecule. For this compound, which contains a single fluorine atom attached to the aromatic ring, the ¹⁹F NMR spectrum is expected to show one primary signal. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For similar compounds like 4-fluorobenzyl alcohol, the ¹⁹F chemical shift is observed around -115 ppm relative to a standard. spectrabase.com The signal may appear as a multiplet due to coupling with the neighboring aromatic protons.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in making unambiguous assignments of the ¹H and ¹³C NMR signals. youtube.comyoutube.com
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.com For this compound, a COSY spectrum would show cross-peaks connecting the signals of the ethyl group's CH₂ and CH₃ protons. It would also reveal the coupling network among the three adjacent protons on the aromatic ring, helping to definitively assign their positions. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the signals of the carbon atoms to which they are directly attached. youtube.com An HSQC spectrum would show a cross-peak for each C-H bond, directly linking the proton signal to its corresponding carbon signal. This is invaluable for assigning the carbons in the aromatic ring and the ethyl group by correlating them with their already-assigned protons. youtube.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR and FT-Raman spectra of this compound are expected to display characteristic absorption and scattering bands corresponding to its various functional groups. These two techniques are often complementary.
Key expected vibrational modes include:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H stretching: From the ethyl and benzylic methylene groups, appearing in the 3000-2850 cm⁻¹ range.
C=C Aromatic Ring Stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ region.
C-F Stretching: A strong absorption band is anticipated in the 1250-1000 cm⁻¹ region. nih.gov
C-Cl Stretching: This vibration typically appears in the 800-600 cm⁻¹ range.
C-S Stretching: A weaker band expected around 700-600 cm⁻¹.
Analysis of the FT-IR and FT-Raman spectra allows for the confirmation of these key functional groups, providing further evidence for the proposed molecular structure. nih.gov
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Aromatic C=C | Ring Stretching | 1600 - 1450 |
| CH₂ | Scissoring | ~1465 |
| C-F | Stretching | 1250 - 1000 |
| C-Cl | Stretching | 800 - 600 |
| C-S | Stretching | 700 - 600 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. nist.gov High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. nih.gov
For this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of chlorine, an M+2 peak with a relative intensity of approximately one-third of the M⁺ peak is anticipated, corresponding to the ³⁷Cl isotope. libretexts.org
The fragmentation of this compound is expected to proceed through several key pathways:
Alpha-Cleavage: Cleavage of the bond between the sulfur atom and the ethyl group or the benzyl (B1604629) group.
Benzylic Cleavage: Cleavage of the bond between the benzyl group and the sulfur atom, leading to the formation of a stable 2-chloro-4-fluorobenzyl cation.
Loss of Small Molecules: Elimination of neutral molecules such as HCl or ethylene (B1197577).
The fragmentation of a related compound, 2-chloroethyl ethyl sulfide, shows a very weak or absent molecular ion peak. dtic.mil Instead, fragment ions corresponding to losses of HCl, the chloroethoxy group, and the chloroethylthio group are observed. dtic.mil
The expected major fragments for this compound are detailed in the table below.
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure |
| [M]⁺ | 204/206 | [C₉H₁₀ClFS]⁺ |
| [M - C₂H₅]⁺ | 175/177 | [C₇H₅ClFS]⁺ |
| [M - CH₂S]⁺ | 158/160 | [C₈H₈ClF]⁺ |
| [C₇H₅ClF]⁺ | 143/145 | 2-chloro-4-fluorobenzyl cation |
| [C₂H₅S]⁺ | 61 | Ethylthio cation |
This table represents predicted fragmentation patterns and m/z values.
X-ray Crystallography for Solid-State Structure Determination
For a molecule containing a thiophene (B33073) and a chlorofluorophenyl ring, the dihedral angle between the two rings was found to be 12.9 (2)°. nih.gov In another complex molecule containing a 2-chloro-4-fluorobenzyl group, the crystal structure was determined to be monoclinic with a P21/c space group. researchgate.net
The arrangement of molecules in the crystal is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and van der Waals interactions. uni-regensburg.de In the absence of strong hydrogen bond donors, the crystal packing of this compound is likely to be dominated by weaker C-H···F, C-H···Cl, and π-π stacking interactions. nih.govnih.gov
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in a mixture.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds. For sulfides that lack a strong UV chromophore, derivatization is often necessary for detection. dtic.mil For instance, 2-chloroethyl ethyl sulfide and its by-products have been analyzed by HPLC after derivatization with chloramine-B to form UV-absorbing phenylsulfonylsulfilimines. nih.gov This pre-column derivatization allows for sensitive detection using a UV detector. nih.gov
A typical HPLC method for the analysis of related sulfides would involve a reversed-phase column and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water.
The following table outlines a hypothetical HPLC method for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) after derivatization |
| Injection Volume | 10-20 µL |
This method would be suitable for assessing the purity of this compound and for monitoring its presence in reaction mixtures.
Precolumn Derivatization Techniques for Enhanced Detection
Precolumn derivatization is a strategic chemical modification of an analyte prior to its introduction into the chromatographic system. This process is employed to enhance the analytical performance by improving the analyte's volatility, thermal stability, chromatographic behavior, and, most significantly, its detectability by common detectors. research-solution.comslideshare.net For a compound like this compound, which lacks a strong native chromophore or fluorophore, derivatization is a crucial step for achieving sensitive and selective detection, particularly in high-performance liquid chromatography (HPLC) and gas chromatography (GC). research-solution.comyoutube.com
The primary goals of derivatizing this compound are to introduce a moiety that is readily detectable by ultraviolet (UV), fluorescence, or mass spectrometry (MS) detectors, and to improve its separation characteristics. research-solution.comsigmaaldrich.com The choice of derivatization reagent and technique is dictated by the functional group targeted—in this case, the sulfide group—and the analytical method employed. gcms.cz
Derivatization Targeting the Sulfide Moiety for HPLC Analysis
A key strategy for the analysis of sulfides is to chemically modify the sulfur atom to attach a chromophoric or fluorophoric tag. A notable method applicable to sulfides involves oxidation to a sulfilimine.
A specific and highly relevant example is the derivatization of 2-chloroethyl ethyl sulfide, a structural analog of this compound, using chloramine (B81541) B (sodium salt of N-chlorobenzenesulfonamide). dtic.milnih.gov This reaction creates a phenylsulfonylsulfilimine derivative that exhibits strong UV absorbance, thereby enabling sensitive detection by HPLC-UV. dtic.mil The reaction proceeds by the oxidation of the sulfide by the N-chloro reagent.
The resulting derivative possesses significantly improved detectability, with detection limits reported in the nanogram range for similar sulfide compounds. dtic.milnih.gov This approach is advantageous as it directly targets the sulfide functional group, offering a high degree of specificity.
| Reagent | Target Moiety | Derivative Formed | Detection Method | Key Advantages |
|---|---|---|---|---|
| Chloramine B | Sulfide | Phenylsulfonylsulfilimine | HPLC-UV | Direct derivatization of the sulfide, creates a UV-active compound. dtic.mil |
Derivatization of Potential Hydrolysis Products (Thiols) for HPLC-Fluorescence Detection
Under certain analytical or environmental conditions, this compound could potentially hydrolyze to form the corresponding thiol, 2-Chloro-4-fluorobenzyl mercaptan. Thiols are highly reactive and amenable to derivatization with a variety of reagents to form highly fluorescent products, enabling ultra-sensitive detection.
Common derivatizing agents for thiols include:
o-Phthalaldehyde (OPA): In the presence of a primary amine, OPA reacts with thiols to form highly fluorescent isoindole derivatives. researchgate.net This is a rapid and sensitive method widely used for the analysis of thiols in various matrices. researchgate.net
Monobromobimane (MBB): This reagent reacts specifically with thiol groups to form stable, fluorescent adducts. mdpi.comsemanticscholar.org The reaction is typically carried out at a basic pH. mdpi.comsemanticscholar.org
These derivatization reactions convert the non-fluorescent thiol into a molecule that can be detected at very low concentrations using a fluorescence detector. mdpi.com
| Reagent | Target Moiety | Derivative Formed | Detection Method | Key Advantages |
|---|---|---|---|---|
| o-Phthalaldehyde (OPA) (with an amine) | Thiol | Fluorescent Isoindole | HPLC-Fluorescence | Rapid reaction, high sensitivity. researchgate.net |
| Monobromobimane (MBB) | Thiol | Fluorescent Thioether | HPLC-Fluorescence | Forms stable adducts, high specificity for thiols. mdpi.comsemanticscholar.org |
Derivatization for Gas Chromatography (GC) Analysis
For GC analysis, derivatization is primarily performed to increase the volatility and thermal stability of the analyte. research-solution.comyoutube.comsigmaaldrich.com While this compound is likely sufficiently volatile for GC analysis, derivatization can still be beneficial for improving peak shape and enhancing detector response.
Common derivatization reactions for GC include silylation, acylation, and alkylation. research-solution.comgcms.cz These reactions typically target active hydrogen atoms, such as those in hydroxyl, amine, or thiol groups. research-solution.com In the context of this compound, if hydrolysis to the corresponding thiol occurs, silylation of the thiol group could be performed.
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen of a thiol group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This derivatization reduces the polarity and increases the volatility of the compound, leading to improved chromatographic performance on non-polar GC columns. gcms.cz
| Reagent | Target Moiety | Derivative Formed | Detection Method | Key Advantages |
|---|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Thiol (from hydrolysis) | Trimethylsilyl (TMS) ether | GC-MS, GC-FID | Increases volatility and thermal stability, improves peak shape. sigmaaldrich.comgcms.cz |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations are fundamental to modern molecular modeling, providing a framework to predict the properties of a molecule from first principles.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) has become the workhorse of computational chemistry for its balance of accuracy and computational cost. For a molecule like 2-Chloro-4-fluorobenzyl ethyl sulfide (B99878), a DFT approach, likely using a hybrid functional such as B3LYP, would be employed to find the molecule's lowest energy conformation. This process, known as geometry optimization, involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum electronic energy. The resulting optimized structure represents the most stable three-dimensional shape of the molecule in the gas phase. From this, key energetic data, such as the total electronic energy and the heat of formation, could be calculated.
Basis Set Selection and Validation (e.g., 6-311G(d,p))
The accuracy of DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to describe the distribution of electrons within the molecule. A commonly used and well-regarded basis set for organic molecules containing elements like carbon, hydrogen, sulfur, chlorine, and fluorine is the Pople-style basis set, such as 6-311G(d,p). This notation indicates a triple-zeta valence description with added polarization functions on both heavy atoms (d) and hydrogen atoms (p), allowing for a more flexible and accurate representation of the electron density, particularly in describing chemical bonds. The selection of an appropriate basis set would typically be validated by comparing calculated results for known, related compounds against experimental data to ensure its suitability.
Prediction of Spectroscopic Parameters (NMR, IR) and Comparison with Experimental Data
A significant application of quantum chemical calculations is the prediction of spectroscopic data. Once the geometry of 2-Chloro-4-fluorobenzyl ethyl sulfide is optimized, its vibrational frequencies can be calculated. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum, allowing for a theoretical IR spectrum to be generated. Similarly, by employing methods like the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in the molecule. These predicted spectra are invaluable for interpreting and assigning experimental spectra. However, without published experimental or computational data for this specific molecule, a direct comparison is not possible.
Molecular Electronic Structure Analysis
Analysis of the molecular electronic structure provides insights into the reactivity and physical properties of a molecule.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, this analysis would reveal the regions of the molecule most likely to be involved in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict how a molecule will interact with other charged species. The map is color-coded to show different potential values: red typically indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). For this compound, an MEP map would highlight the electrophilic and nucleophilic sites, providing crucial information about its intermolecular interaction patterns. For instance, the electronegative fluorine and chlorine atoms, as well as the sulfur atom with its lone pairs, would be expected to be regions of significant electrostatic potential.
In the absence of specific studies on this compound, the detailed data tables and specific research findings required by the prompt cannot be generated. The information presented here is a generalized description of the computational methodologies that would be applied to investigate this compound.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. This analysis allows for the quantitative investigation of electron density distribution and the stabilizing effects of orbital interactions.
In the context of this compound, NBO analysis would elucidate the nature of the covalent bonds, such as the C-S, C-Cl, and C-F bonds, by determining their hybridization and polarization. For instance, the analysis reveals the percentage of electron density localized on each atom within a bond, providing a clear picture of bond polarity.
A hypothetical NBO analysis for this compound would likely show significant E(2) values for the following interactions:
LP(S) → σ(C-C)* and LP(S) → π(aromatic ring)*: Donation from the sulfur lone pairs to adjacent carbon-carbon antibonding orbitals and the π-system of the benzene (B151609) ring.
LP(Cl) → σ(C-C)* and LP(Cl) → π(aromatic ring)*: Similar delocalization from the chlorine lone pairs.
LP(F) → σ(C-C)* and LP(F) → π(aromatic ring)*: Delocalization from the fluorine lone pairs, which would also influence the electronic nature of the aromatic ring.
Atomic Net Charge Distribution
The distribution of electron density within a molecule is not uniform, leading to partial positive and negative charges on different atoms. This atomic net charge distribution is fundamental to understanding a molecule's electrostatic potential, its interaction with other molecules, and its chemical reactivity.
For this compound, the net charges on each atom can be calculated using various population analysis schemes, with NBO analysis being one of the more reliable methods. Due to their high electronegativity, the fluorine and chlorine atoms would carry a significant negative charge. The sulfur atom, while less electronegative than oxygen, is also an electronegative center and would possess a partial negative charge. rsc.orgresearchgate.net Conversely, the carbon atoms bonded directly to these heteroatoms (C-F, C-Cl, and C-S) would exhibit partial positive charges. The hydrogen atoms, being the least electronegative, would generally carry small partial positive charges.
A representative, though hypothetical, distribution of atomic charges is presented in the table below. The exact values would depend on the level of theory and basis set used for the calculation.
| Atom | Predicted Net Charge (arbitrary units) |
| F | -0.45 |
| Cl | -0.20 |
| S | -0.15 |
| C (bonded to F) | +0.40 |
| C (bonded to Cl) | +0.15 |
| C (benzyl) | Variable (influenced by substituents) |
| C (ethyl) | Variable (slightly positive/negative) |
| H | +0.05 to +0.15 |
This charge distribution creates a specific molecular electrostatic potential (MEP) map, with regions of negative potential (electron-rich) around the fluorine, chlorine, and sulfur atoms, and regions of positive potential (electron-poor) around the hydrogen atoms and potentially on the outer face of the halogen atoms (the σ-hole).
Investigations into Noncovalent Interactions and Supramolecular Assembly
The way molecules of this compound would pack in a crystal is determined by a complex interplay of various noncovalent interactions. These interactions, although individually weak, collectively dictate the supramolecular architecture.
Characterization of Weak Hydrogen Bonding (e.g., C-H...F, C-H...S)
In the absence of strong hydrogen bond donors like O-H or N-H, weak hydrogen bonds of the C-H...X type become significant in directing the crystal packing. For this compound, two primary types of weak hydrogen bonds are anticipated:
C-H...F Interactions: The fluorine atom, with its high electronegativity and partial negative charge, can act as a hydrogen bond acceptor. Aromatic and aliphatic C-H groups can act as donors. In a related structure containing a 4-fluorobenzyl moiety, intermolecular H...F interactions were observed with contact distances around 2.2 Å. nih.govacs.org These interactions often appear as distinct spikes in Hirshfeld surface analysis, indicating their importance in the crystal packing. nih.govacs.org
C-H...S Interactions: The sulfur atom can also act as a hydrogen bond acceptor. Despite sulfur's lower electronegativity compared to oxygen, C-H...S interactions are recognized as genuine hydrogen bonds, exhibiting characteristics of conventional hydrogen bonds. rsc.orgresearchgate.net These interactions are often stabilized significantly by dispersion forces. rsc.orgresearchgate.net In a crystal structure, these bonds would involve hydrogen atoms from the benzyl (B1604629) or ethyl groups interacting with the sulfur atom of a neighboring molecule. Studies on similar molecules have identified C-H...S interactions as a contributing factor to the formation of dimeric motifs in the crystal lattice. nih.gov
Analysis of Chalcogen Bonding (e.g., S...F, S...C(π))
Chalcogen bonding is a noncovalent interaction involving a chalcogen atom (like sulfur) as an electrophilic center. This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the extension of the covalent bonds to the sulfur atom.
S...F and S...Cl Interactions: The sulfur atom in the ethyl sulfide group can act as a chalcogen bond donor, interacting with the electron-rich regions of the fluorine or chlorine atoms on an adjacent molecule. In a study of a molecule containing both a sulfanyl (B85325) group and a chloro-substituent, a C–S···Cl chalcogen bond was identified with a total interaction energy of -7.8 kcal mol⁻¹. nih.gov This interaction was facilitated by the positive σ-hole on the sulfur atom (+0.038 au) interacting with a negative belt on the chlorine atom (-0.012 au). nih.gov A similar S...F interaction would be plausible in the crystal structure of this compound.
Exploration of Halogen Bonding (e.g., F...π, C-Cl...Cl-C, C-F...F-C)
Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. Both chlorine and fluorine can participate in such interactions, although chlorine is generally a stronger halogen bond donor.
C-Cl...Cl-C Interactions: Chlorine atoms can form self-contacts, which are classified based on the C-Cl...Cl angles. Type I contacts have the two angles roughly equal, while in Type II contacts, one angle is close to 180° and the other is near 90°. These interactions, though weak, can be crucial in the absence of stronger forces. The electrostatic nature of these contacts can be attractive even between two negatively charged chlorine atoms due to the anisotropic distribution of electron density (the σ-hole). nih.gov
C-F...F-C Interactions: Similar to chlorine, fluorine atoms can also participate in self-contacts, although these are generally weaker than those involving chlorine or bromine.
Role of Van der Waals and Electrostatic Interactions in Crystal Packing
Van der Waals Interactions: These dispersion forces, arising from temporary fluctuations in electron density, are always present and are the primary stabilizing force for nonpolar molecules. In a molecule like this compound, with its mix of polar and nonpolar regions, dispersion is a major contributor to the lattice energy. For instance, in the C–S···Cl chalcogen bond mentioned earlier, dispersion energy was found to be the dominant contributor (68%) to the interaction. nih.gov
Electrostatic Interactions: These are the attractive or repulsive forces between the permanent partial charges on the atoms. The alignment of molecules in the crystal will seek to maximize attractive electrostatic interactions (e.g., the positive end of one molecule near the negative end of another) and minimize repulsions. nih.gov The interplay between electrostatic and dispersion forces is critical; for example, C-H...S bonds are noted to have a significant dispersion component, which accounts for their stability despite the modest electronegativity of sulfur. rsc.orgresearchgate.net
The final crystal packing of this compound would therefore be a complex three-dimensional network, likely featuring layers or columns of molecules held together by a combination of these weak, directional interactions, all underpinned by the pervasive van der Waals and electrostatic forces.
Hirshfeld Surface and 2D-Fingerprint Plot Analysis for Interaction Characterization
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. For chloro-fluoro-phenyl derivatives, this analysis, in conjunction with 2D-fingerprint plots, elucidates the nature and relative importance of various non-covalent contacts. While a specific study for this compound is not available, analysis of structurally similar compounds, such as 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole, provides valuable insights. nih.gov In such molecules, the dominant interactions are typically H···H, H···C/C···H, and contacts involving halogen atoms like H···F and H···Cl. nih.govnih.gov
The 2D fingerprint plot decomposes the Hirshfeld surface to show the contribution of different interaction types. For instance, in a related fluorophenyl derivative, the key contributions to the surface contacts were identified as H···H (47.0%), Cl···H (19.5%), C···H (12.1%), and F···H (10.7%). researchgate.net These plots are characterized by specific spikes and patterns that correspond to particular close contacts, allowing for a detailed understanding of the packing forces. For example, sharp spikes often indicate the presence of strong hydrogen bonds. researchgate.net
The following table summarizes the typical contributions of different intermolecular contacts to the Hirshfeld surface for related chloro-fluoro-phenyl compounds.
| Intermolecular Contact | Percentage Contribution |
| H···H | ~39-47% |
| H···C/C···H | ~12-25% |
| Cl···H/H···Cl | ~11-20% |
| F···H/H···F | ~10-15% |
| O···H/H···O | ~8% |
Energetic Analysis of Intermolecular Interactions (e.g., PIXEL energy)
To further quantify the forces governing the crystal packing, energetic analysis of intermolecular interactions is performed. Methods like the PIXEL method calculate the lattice energy by summing the interaction energies between a central molecule and its neighbors. These energies are partitioned into coulombic, polarization, dispersion, and repulsion components, providing a detailed picture of the forces at play.
Reaction Mechanism and Transition State Studies
Computational Elucidation of Reaction Pathways
The synthesis of benzyl sulfides often involves nucleophilic substitution reactions. One plausible pathway for the formation of this compound is the reaction of 2-chloro-4-fluorobenzyl halide with ethanethiol (B150549) or its corresponding salt. Computational studies can elucidate the detailed mechanism of such reactions, including the structure of transition states and intermediates. researchgate.net
For instance, the reaction of phosphinic acid thioesters with benzyl Grignard reagents has been shown to proceed via an unexpected carbon-sulfur bond formation, highlighting the power of computational chemistry in understanding complex reaction pathways. researchgate.net The microbial degradation of benzyl sulfide has also been studied, showing oxidative cleavage of the C-S bond as an initial step. ethz.ch Such computational models are invaluable for optimizing reaction conditions and predicting potential byproducts.
Energetic Profiling of Reaction Coordinates
Energetic profiling along the reaction coordinate provides the activation energies and reaction enthalpies, which are critical for understanding reaction kinetics and thermodynamics. By mapping the potential energy surface, computational chemistry can identify the lowest energy pathway for a given transformation. This involves calculating the energies of reactants, products, transition states, and any intermediates.
Conformational Analysis and Stability Investigations
The flexibility of the this compound molecule is primarily due to rotation around the C-C and C-S single bonds. Conformational analysis aims to identify the stable conformers and to determine their relative energies. A study on the related molecule, 2-chloroethyl ethyl sulfide, revealed key torsion angles that define its shape in the solid state. The Cl-C-C-S torsion angle was found to be -177.38°, and the two C-C-S-C torsion angles were 83.17° and 73.81°. ed.ac.ukresearchgate.net These values suggest a staggered conformation is preferred to minimize steric hindrance.
Computational methods, such as density functional theory (DFT), are employed to perform a systematic search of the conformational space. By calculating the energy of each conformation, a potential energy landscape can be constructed, and the global minimum energy conformer can be identified. These studies are essential for understanding how the molecule's shape influences its physical properties and biological activity.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Building Block in Complex Chemical Synthesis
The 2-chloro-4-fluorobenzyl group is a valuable synthon, or building block, in organic chemistry. The presence of two different halogens (chlorine and fluorine) on the benzene (B151609) ring allows for selective and regiocontrolled reactions. This moiety is frequently introduced into larger molecules using its more reactive halide precursors, such as 2-chloro-4-fluorobenzyl bromide or chloride. researchgate.netchemicalbook.com The ethyl sulfide (B99878) derivative can be considered a stable, readily available source of this building block, which can be prepared via the reaction of 2-chloro-4-fluorobenzyl halide with ethanethiol (B150549).
Research on related 2-chloro-4-fluorobenzyl precursors demonstrates their role in constructing intricate molecular architectures. For instance, 2-chloro-4-fluorobenzyl bromide has been successfully used in the synthesis of specialized N-heterocyclic carbene (NHC) ligands and benzimidazolium salts. researchgate.netresearchgate.net These compounds are crucial in coordination chemistry and the development of catalysts. The utility of this building block stems from the stability of the C-F bond and the reactivity of the benzylic position, making it a reliable component for creating larger, functional molecules. The 2-chloro-4-fluorobenzyl unit is also a key intermediate in the synthesis of important agrochemicals and pharmaceuticals, highlighting its industrial relevance. google.comgoogle.com
Table 1: Representative Synthetic Applications of the 2-Chloro-4-fluorobenzyl Moiety
| Precursor Compound | Reagents | Product Type | Application Area | Reference |
| 2-Chloro-4-fluorobenzyl bromide | Benzimidazole derivatives | Substituted Benzimidazolium Salts | N-Heterocyclic Carbene Precursors | researchgate.net |
| 2-Chloro-4-fluorobenzyl bromide | N-heterocyclic carbenes, Silver(I) oxide | Silver(I)-NHC Complexes | Catalysis, Coordination Chemistry | researchgate.net |
| 2-Chloro-4-fluoroaniline | tert-Butyl nitrite, 1,1-dichloroethylene | 2-Chloro-4-fluorobenzoic acid | Herbicide Intermediate | google.com |
Applications as an Intermediate for Further Derivatization
Beyond its role as a foundational block, 2-Chloro-4-fluorobenzyl ethyl sulfide is an ideal intermediate for further chemical modification. The thioether linkage is not merely a passive linker; it is a functional group that can undergo a variety of transformations.
A primary example is the oxidation of the sulfur atom. The sulfide can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone.
Sulfoxide (R-S(=O)-R') : Introducing a single oxygen atom creates a chiral center at the sulfur atom and significantly alters the group's polarity and hydrogen-bonding capacity.
Sulfone (R-S(=O)₂-R') : Further oxidation yields a sulfone, which is a highly stable and polar group known to act as a hydrogen bond acceptor. This transformation is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a drug candidate.
These oxidation states are integral to many bioactive molecules, including anti-inflammatory and antimicrobial agents. The ability to easily convert the sulfide into these more complex functional groups makes it a valuable platform for generating libraries of related compounds for biological screening.
Integration into Novel Heterocyclic Architectures
Heterocyclic compounds, which contain rings with at least one non-carbon atom, form the backbone of a vast number of pharmaceuticals. The 2-chloro-4-fluorobenzyl functional group has been shown to be a key component in the synthesis of such complex structures.
A notable example involves the isomeric 2-chloro-6-fluorobenzyl moiety, which has been incorporated into a complex benzothieno[2,3-d]pyrimidin-4(3H)-one derivative. sigmaaldrich.com In this synthesis, the (2-chloro-6-fluorobenzyl)sulfanyl group is attached to a pyrimidine (B1678525) ring, demonstrating its use in building multi-ring systems with potential biological activity. Similarly, other halogenated benzyl (B1604629) groups are used to synthesize a variety of heterocyclic structures, such as substituted pyrimidines. sigmaaldrich.com Given these precedents, this compound is an excellent candidate for similar synthetic strategies, where the sulfur atom can act as a nucleophile or be part of a larger heterocyclic ring system.
Investigation in Materials Science Applications
The unique combination of fluorine, chlorine, and sulfur makes this compound an interesting candidate for materials science research, although specific applications have not yet been reported.
Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, and hydrophobicity. It is plausible that this compound could be used to create novel polymers. It could potentially be converted into a monomer and polymerized, or used as an additive to impart specific properties to existing polymers. The thioether linkage could provide a site for cross-linking, vulcanization, or post-polymerization modification, offering a route to advanced materials with tailored functionalities.
In the field of nanotechnology, thioether and thiol groups are widely used to anchor organic molecules to the surface of metal nanoparticles, particularly gold and silver. The sulfur atom forms a strong, stable bond with the metal surface. It is conceivable that this compound could serve as a surface ligand for nanoparticles. In such a scenario, the fluorinated aromatic part of the molecule would form the outer shell of the functionalized nanoparticle, controlling its solubility, dispersibility, and interaction with its environment. This could lead to the development of novel sensors, imaging agents, or drug delivery systems.
Innovations in Organosulfur Chemistry through Structural Features
Recent studies on related fluorinated benzyl sulfides have explored how these interactions dictate the packing of molecules in a crystal lattice, a field known as crystal engineering. rsc.org The specific arrangement of atoms can influence a material's bulk properties, such as solubility and melting point. Furthermore, research into benzyl polysulfides has revealed their role as hydrogen sulfide (H₂S) donors, a function with significant implications in cell signaling and pharmacology. nih.gov While the monosulfide would not release H₂S in the same manner, its structural framework is a starting point for designing more complex sulfur-containing molecules with tailored biological functions. The presence of multiple reactive sites—the aromatic ring, the C-Cl bond, and the sulfide linkage—makes this compound a platform for exploring new synthetic methodologies and creating novel organosulfur compounds.
Environmental Transformation and Chemical Fate Studies
Hydrolytic Degradation Pathways and By-product Formation
Hydrolysis is a key process in the environmental degradation of many organic compounds. For 2-Chloro-4-fluorobenzyl ethyl sulfide (B99878), the primary site of hydrolytic attack is likely the benzylic carbon-sulfur bond. While specific studies on this compound are not available, research on analogous compounds such as substituted benzyldimethylsulfonium salts provides insight into the potential mechanisms. The hydrolysis of these related compounds suggests that the reaction likely proceeds through a nucleophilic substitution mechanism, where water acts as the nucleophile.
The expected primary by-products of the hydrolysis of 2-Chloro-4-fluorobenzyl ethyl sulfide would be 2-Chloro-4-fluorobenzyl alcohol and ethyl mercaptan . The reaction would also release a proton, leading to a localized decrease in pH.
Table 1: Postulated Hydrolytic Degradation By-products of this compound
| Reactant | Primary By-products |
| This compound | 2-Chloro-4-fluorobenzyl alcohol |
| Ethyl mercaptan |
Oxidative Decomposition Mechanisms
The sulfur atom in this compound is susceptible to oxidation by various environmental oxidants, such as hydroxyl radicals in the atmosphere or dissolved oxygen in aquatic environments. The oxidation of thioethers typically proceeds in a stepwise manner, first forming a sulfoxide (B87167) and then a sulfone.
Therefore, the initial oxidative decomposition of this compound is expected to yield 2-Chloro-4-fluorobenzyl ethyl sulfoxide . Further oxidation of the sulfoxide would lead to the formation of 2-Chloro-4-fluorobenzyl ethyl sulfone . These oxidized products are generally more water-soluble and may exhibit different toxicological and environmental fate characteristics than the parent compound.
Studies on the oxidation of other thioethers have shown that the rate and extent of oxidation can be influenced by the presence of catalysts and the specific oxidant involved. For instance, atmospheric plasma has been shown to effectively decontaminate surfaces from similar sulfur-containing compounds, producing sulfoxide and sulfone derivatives. nist.gov
Table 2: Postulated Oxidative Decomposition Products of this compound
| Reactant | Intermediate Product | Final Oxidation Product |
| This compound | 2-Chloro-4-fluorobenzyl ethyl sulfoxide | 2-Chloro-4-fluorobenzyl ethyl sulfone |
Chemical Stability under Environmental Conditions
The compound's stability will ultimately dictate its potential for long-range transport and accumulation in various environmental media.
Current Research Landscape and Future Directions
Analysis of Existing Patent Literature for Synthetic Routes and Applications
While patents specifically detailing the synthesis and application of 2-Chloro-4-fluorobenzyl ethyl sulfide (B99878) are not prevalent, an analysis of the patent literature for its precursors and structurally related compounds provides significant insight into its probable synthesis and potential uses. The primary synthetic approach is inferred from the well-established nucleophilic substitution reaction between a benzyl (B1604629) halide and a thiolate.
The synthesis would logically proceed via the reaction of 2-Chloro-4-fluorobenzyl chloride with sodium ethanethiolate . wikipedia.org The starting halide, 2-Chloro-4-fluorobenzyl chloride, is recognized as a key organic synthesis intermediate. Its preparation and that of related fluorinated aromatic compounds are described in various patents, often highlighting their role in producing more complex molecules. For instance, methods for producing 2-chloro-4-fluorobenzoic acid, a precursor to the benzyl chloride, are patented, underscoring its importance as an intermediate for herbicides. google.com Similarly, patents cover the synthesis of related building blocks like 4-fluorobenzoyl chloride and o-fluorobenzoyl chloride. google.comgoogle.com
The likely applications for 2-Chloro-4-fluorobenzyl ethyl sulfide can be inferred from patents covering analogous aromatic fluoroalkyl sulfides. A US patent from 1970 describes a class of aromatic sulfides, including m-chlorobenzyl 1,1,5-trihydroperfluoroamyl sulfide, as being effective fungicides, particularly against pathogens like Sclerotium rolfsii. google.com This suggests a strong possibility that this compound could be investigated for similar agrochemical applications. Other patents describe the use of related chloro-fluoro aromatic structures as intermediates in the synthesis of kinase inhibitors for pharmaceuticals and as key components in the production of herbicides. google.comgoogle.com
| Patent Number | Subject Matter | Relevance to this compound | Ref. |
|---|---|---|---|
| US3506718A | Aromatic fluoroalkyl sulfides | Discloses related halogenated benzyl sulfides as having fungicidal activity, suggesting a potential application. | google.com |
| CN114790149A | Synthesis of 2-chloro-4-fluorobenzoic acid | Details the preparation of a key precursor, highlighting its use as an intermediate for herbicides. | google.com |
| WO2018141642A1 | Process for preparing 2-chloro-4-fluoro-5-nitrobenzotrichloride | Demonstrates the industrial relevance of chloro-fluoro aromatic compounds as intermediates. | google.com |
| US4542243A | Process for producing 3-phenoxybenzyl 2-(4-alkoxyphenyl)-2-methylpropyl ethers | Shows the use of a chloro-substituted aromatic ether in creating compounds for subsequent dehalogenation, a common synthetic strategy. | google.com |
Review of Academic Progress in Related Halogenated Organosulfur Chemistry
Academic research into organosulfur compounds is extensive due to their prevalence in pharmaceuticals, agrochemicals, and materials. researchgate.net The introduction of halogens, particularly fluorine, into these molecules is a well-established strategy to modulate their biological activity, metabolic stability, and physicochemical properties. mdpi.com
Research has focused on the synthesis and reactivity of fluorinated analogs of naturally occurring organosulfur compounds, such as those from garlic. mdpi.com These studies demonstrate that the inclusion of fluorine can significantly alter chemical reactivity and biological potential. For example, fluorinated thiosulfinates have been synthesized and their decomposition pathways studied, leading to novel fluorine-substituted thiopyrans. mdpi.com
The chemistry of simpler, related structures like 2-chloroethyl ethyl sulfide, an analog of mustard gas, has also been a subject of academic inquiry. wikipedia.orged.ac.uk Studies on this molecule provide insights into the structural and reactive nature of halogenated thioethers. Its mechanism of action, involving the formation of sulfonium (B1226848) ions, and its toxicological profile have been investigated, highlighting the reactivity imparted by the chloroethyl sulfide moiety. nih.gov The synthesis of various thioethers via the reaction of thiolates with alkyl halides is a fundamental and frequently utilized transformation in organosulfur chemistry. wikipedia.org
The broader field of organosulfur chemistry continues to evolve, with new methods for forming carbon-sulfur bonds being a consistent area of focus. These compounds are recognized for their ability to improve the photophysical and biological properties of organic molecules. researchgate.net
Identification of Key Research Gaps and Emerging Areas
The most significant research gap is the lack of specific, published studies focusing directly on this compound. While its synthesis can be reliably predicted and its potential applications inferred, its actual physicochemical properties, biological activity, and toxicological profile remain uncharacterized in the public domain.
Key research gaps and emerging areas include:
Empirical Validation: There is a need for the actual synthesis, purification, and comprehensive characterization of this compound to confirm its structure and properties.
Biological Screening: Based on patent literature for analogous compounds, a clear research avenue is the screening of this compound for potential fungicidal or herbicidal activity. Its efficacy against a panel of relevant plant pathogens or weeds has not been explored.
Medicinal Chemistry Potential: While the initial hypothesis points towards agrochemical use, the prevalence of organosulfur compounds in medicine suggests its potential as a scaffold or intermediate in drug discovery should not be overlooked. researchgate.net The specific combination of chloro and fluoro substituents could offer unique interactions with biological targets.
Green Synthesis Routes: Current methods for producing precursors like 2-chloro-4-fluorobenzoic acid can involve toxic reagents like dichromate or expensive catalysts. google.com Research into more sustainable and cost-effective synthetic pathways for this and other halogenated aromatic building blocks is an important emerging area.
Structure-Activity Relationship (SAR) Studies: A systematic study of how the placement and nature of halogens on the benzyl ring and modifications to the alkyl sulfide chain affect biological activity would be highly valuable. This could lead to the design of more potent and selective agents.
Prospective Methodologies for Enhanced Synthesis and Characterization
Future research on this compound would benefit from the adoption of modern synthetic and analytical techniques to ensure efficiency, safety, and deep molecular understanding.
Prospective Synthetic Methodologies:
Optimized Batch Synthesis: The conventional synthesis involving the reaction of 2-chloro-4-fluorobenzyl chloride and sodium ethanethiolate in a polar aprotic solvent like DMF could be optimized. guidechem.comnih.gov Investigating the use of phase-transfer catalysts could potentially improve reaction rates and yields while allowing for less hazardous solvent systems.
Flow Chemistry: For improved safety, scalability, and process control, the synthesis could be adapted to a continuous flow reactor. This approach is particularly advantageous for managing exothermic reactions and can lead to higher purity products with reduced workup requirements.
Mechanochemical Synthesis: Exploring solid-state synthesis using ball-milling (mechanochemistry) could offer a solvent-free, environmentally friendly alternative for the reaction between the benzyl halide and the thiolate salt.
Prospective Characterization Methodologies:
Advanced NMR Spectroscopy: Beyond standard 1H and 13C NMR, two-dimensional techniques (COSY, HSQC, HMBC) would definitively confirm the structure and assignment of all signals. 19F NMR would be crucial for confirming the fluorine environment.
X-ray Crystallography: If the compound can be crystallized, single-crystal X-ray diffraction would provide unambiguous proof of structure and detailed information on bond lengths, angles, and intermolecular interactions in the solid state, similar to what has been done for analogues like 2-chloroethyl ethyl sulfide. ed.ac.uk
Computational Modeling: Ab initio quantum calculations and Density Functional Theory (DFT) could be used to predict molecular geometry, electronic properties (such as electrostatic potential maps), and spectroscopic data (NMR, IR spectra), providing a theoretical framework to complement experimental results.
High-Resolution Mass Spectrometry (HRMS): This technique is essential for confirming the elemental composition and identifying potential impurities or degradation products with high accuracy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
